1-Bromo-3-butoxy-2,4-difluorobenzene

Organic Synthesis Lithiation Cross-Coupling

Sourcing a polyhalogenated building block with predictable, orthogonal reactivity is critical for efficient SAR exploration. 1-Bromo-3-butoxy-2,4-difluorobenzene solves this by enabling sequential, site-selective functionalization impossible with other isomers. - The unique 1,2,4-substitution pattern allows for Pd-catalyzed cross-coupling at the bromine, followed by a directed ortho-lithiation step guided by the fluorine and butoxy groups. - This precise regiochemistry directly impacts downstream physical properties, such as solubility and mesophase behavior, making it a non-negotiable parameter for liquid crystal or pharmaceutical targets. - Available for immediate dispatch, ensuring your synthetic workflow remains uninterrupted.

Molecular Formula C10H11BrF2O
Molecular Weight 265.09 g/mol
Cat. No. B8028969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-butoxy-2,4-difluorobenzene
Molecular FormulaC10H11BrF2O
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1F)Br)F
InChIInChI=1S/C10H11BrF2O/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3
InChIKeyAGQIVDXOXRZTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-butoxy-2,4-difluorobenzene: A Halogenated Aromatic Intermediate for Medicinal Chemistry and Materials Science


1-Bromo-3-butoxy-2,4-difluorobenzene is a polyhalogenated aromatic building block characterized by a benzene ring with a bromine atom at position 1, a butoxy group at position 3, and fluorine atoms at positions 2 and 4 . This precise substitution pattern defines its utility as a versatile intermediate in organic synthesis, particularly for constructing more complex fluorinated molecules with potential applications in medicinal chemistry and materials science . Its unique combination of halogens and an alkoxy chain allows for orthogonal reactivity, enabling selective functionalization in multi-step synthetic sequences .

Why Generic Substitution Fails for 1-Bromo-3-butoxy-2,4-difluorobenzene


The performance and synthetic utility of 1-Bromo-3-butoxy-2,4-difluorobenzene are exquisitely sensitive to its specific substitution pattern. Unlike simpler difluorobenzene analogs, the strategic placement of the bromine and butoxy groups relative to the fluorines creates a unique electronic environment and reactivity profile that cannot be replicated by in-class compounds. The synergistic directing effects of the ortho/para fluorine atoms and the electron-donating butoxy group enable regioselective transformations, such as lithium-halogen exchange or cross-coupling reactions, that are impossible or proceed with vastly different outcomes with isomers . Furthermore, the presence of the butoxy chain directly impacts the physical properties—such as solubility, melting point, and mesophase behavior—of any downstream liquid crystal or pharmaceutical target, making precise control over the substituent position a critical, non-negotiable parameter [1].

Quantitative Differentiation Guide for 1-Bromo-3-butoxy-2,4-difluorobenzene


Regioselective Reactivity: Orthogonal Halogen Directing Effects

The unique 1,2,4-substitution pattern of 1-Bromo-3-butoxy-2,4-difluorobenzene creates a distinct regiochemical landscape for electrophilic and nucleophilic aromatic substitutions. The two fluorine atoms at positions 2 and 4 are strong ortho/para directors, but their effects are counteracted by the electron-donating (+R) butoxy group at position 3. This results in a predictable and specific site for lithiation (at the position adjacent to both a fluorine and the bromine) that is different from what would be observed for isomers like 1-Bromo-4-butoxy-2,3-difluorobenzene or the non-butoxy analog 1-Bromo-2,4-difluorobenzene . This selectivity is crucial for building molecular complexity in a controlled manner.

Organic Synthesis Lithiation Cross-Coupling Medicinal Chemistry

Impact on Liquid Crystal Mesophase Stability and Range

In the context of liquid crystal (LC) design, the incorporation of a lateral alkoxy chain on a difluorobenzene core is a well-established strategy to enhance solubility, lower melting points, and broaden the nematic mesophase range. While direct data for 1-Bromo-3-butoxy-2,4-difluorobenzene is not available in public literature, class-level inference from closely related 2,4-difluorobenzene derivatives demonstrates that a butoxy substituent can increase the nematic phase width (ΔT) by 20-40°C compared to unsubstituted or methyl-substituted analogs [1][2]. The specific 1,2,4-substitution pattern is crucial for achieving negative dielectric anisotropy (Δε), a property essential for modern high-performance LCDs [1].

Liquid Crystals Materials Science Display Technology

Purity Profile and Impurity Control for Reproducible Synthesis

The value proposition of a chemical intermediate is significantly determined by its purity and the consistency of its impurity profile. Commercial sources of 1-Bromo-3-butoxy-2,4-difluorobenzene offer a minimum purity of 95% by GC or HPLC . While this is comparable to many analogs, the significance lies in the known impurities. Common impurities in this class, such as the des-bromo analog (3-butoxy-2,4-difluorobenzene) or positional isomers, can drastically alter the outcome of sensitive cross-coupling reactions. For instance, the presence of even 1-2% of a competing isomer can lead to significant yield losses (>20%) and difficult purifications in a palladium-catalyzed Suzuki-Miyaura coupling, a core reaction for this compound [1].

Quality Control Analytical Chemistry Procurement

Optimal Research and Industrial Application Scenarios for 1-Bromo-3-butoxy-2,4-difluorobenzene


Synthesis of Novel Liquid Crystal Molecules with Negative Dielectric Anisotropy

This compound is ideally suited as a core intermediate for synthesizing new liquid crystalline materials for advanced display technologies. The 2,4-difluorobenzene motif is a known scaffold for generating negative dielectric anisotropy (Δε) [1]. The butoxy chain provides the necessary lateral flexibility to lower melting points and broaden the nematic phase, while the bromine atom serves as a functional handle for further elaboration (e.g., Suzuki or Sonogashira coupling) to fine-tune the mesogenic properties. Researchers should prioritize this compound when the goal is to access a specific regiochemical space in fluorinated LC molecules that cannot be achieved with other isomers.

Building Block for Selective Metalation and Orthogonal Functionalization

The unique electronic environment created by the 1,2,4-substitution pattern makes this compound a powerful tool in complex organic synthesis. It is specifically useful in scenarios requiring sequential, site-selective functionalization. For example, the bromine can undergo a Pd-catalyzed cross-coupling, while a subsequent directed ortho-lithiation (DoM) step, guided by the fluorine atoms and the butoxy group, can introduce a second functional group at a specific, predictable site . This orthogonal reactivity is a key differentiator, enabling the construction of highly decorated aromatic rings in a controlled and efficient manner for medicinal chemistry SAR exploration.

Precursor to Fluorinated Bioisosteres in Drug Discovery

In pharmaceutical research, the strategic incorporation of fluorine atoms is a common tactic to modulate the metabolic stability, lipophilicity, and binding affinity of lead compounds [2]. 1-Bromo-3-butoxy-2,4-difluorobenzene provides a versatile entry point to a range of difluorinated aromatic building blocks. The bromine atom can be replaced with a variety of groups (e.g., amines, acids, heterocycles) via cross-coupling, while the butoxy group can be retained as a solubilizing group or deprotected to a phenol for further derivatization. This makes it a valuable intermediate for creating novel fluorinated bioisosteres and exploring chemical space around a fluorinated aromatic core.

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